Amino(pyrazin-2-yl)acetic acid
Description
Structural Classification and Nomenclature within Pyrazine-Substituted Amino Acids
Amino(pyrazin-2-yl)acetic acid is classified as a heterocyclic α-amino acid analogue. chim.it Its structure features a central alpha-carbon bonded to a hydrogen atom, an amino group (-NH₂), a carboxylic acid group (-COOH), and a pyrazin-2-yl substituent. The pyrazine (B50134) ring itself is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement. nih.govresearchgate.net This arrangement makes the pyrazine ring electron-deficient and distinguishes it from other diazines. researchgate.net
The systematic IUPAC name for this compound is 2-Amino-2-(pyrazin-2-yl)acetic acid . synblock.com It is structurally distinct from its isomer, 2-[(pyrazin-2-yl)amino]acetic acid, where the pyrazine ring is attached to the nitrogen atom of the amino acid backbone rather than the alpha-carbon. biosynth.com
| Identifier | Value |
|---|---|
| CAS Number | 1043865-63-9 synblock.com |
| Molecular Formula | C₆H₇N₃O₂ synblock.com |
| Molecular Weight | 153.14 g/mol synblock.com |
| Synonym | 2-Amino-2-(pyrazin-2-YL)acetic acid synblock.com |
Significance as a Heterocyclic α-Amino Acid Analogue
Heterocyclic α-amino acids are of considerable interest in medicinal and synthetic chemistry because they serve as constrained analogues of natural amino acids. chim.it Incorporating these analogues into peptides can impose specific conformational rigidities, which is a valuable strategy in peptidomimetic chemistry for designing molecules with enhanced stability and biological activity. chim.it The heteroatoms within the cyclic side chain, such as the nitrogen atoms in the pyrazine ring, provide useful points for further chemical modification and can participate in hydrogen bonding, enhancing binding affinity to biological targets. nih.govchim.it
Historical Context of Pyrazine-Containing Compound Research
The study of pyrazine-containing compounds has a rich history, originating with their discovery as naturally occurring substances. researchgate.netunimas.my Pyrazines are ubiquitous in nature, contributing significantly to the flavor and aroma of raw and processed foods. researchgate.net They are also found in the natural world as signaling molecules, such as insect pheromones. unimas.my A landmark discovery in 1962 was the isolation of tetramethylpyrazine from cultures of Bacillus subtilis, identifying a pyrazine in a natural product and sparking further investigation into their biosynthesis and function. unimas.myunimas.my
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-pyrazin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5(6(10)11)4-3-8-1-2-9-4/h1-3,5H,7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZALDQQHVVLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404025 | |
| Record name | Amino(pyrazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043865-63-9 | |
| Record name | Amino(pyrazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for Amino Pyrazin 2 Yl Acetic Acid
De Novo Synthesis Strategies for the Pyrazine-Amino Acid Scaffold
The de novo synthesis involves constructing the core structure of amino(pyrazin-2-yl)acetic acid from simpler, acyclic precursors. These strategies focus on efficiently forming the pyrazine (B50134) ring and integrating the amino acid side chain in a controlled manner.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product incorporating portions of all reactants, offer a highly efficient route to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous reactions for related N-heterocyclic amino acid derivatives have been developed. For instance, the synthesis of α-diphenylphosphino-N-(pyrazin-2-yl)glycine has been achieved via a catalyst-free, one-pot multicomponent reaction, demonstrating the feasibility of this approach for assembling pyrazine-containing amino acid structures. rsc.org
The general strategy often involves the reaction of an aminopyrazine, an aldehyde, and a source of the carboxylate or a related functional group. For example, a three-component reaction between an aminopyrazine, an aldehyde, and an isocyanide (an Ugi-type reaction) could theoretically produce the desired scaffold. nih.gov These methods are advantageous due to their operational simplicity, atom economy, and the ability to generate structural diversity by varying the starting components. nih.gov
Cyclization Reactions for Pyrazine Ring Formation
The formation of the pyrazine ring is the cornerstone of the synthesis. Several cyclization strategies are employed, often involving the condensation and subsequent oxidation of key intermediates.
A primary and biomimetic route involves the self-condensation of α-aminocarbonyl compounds. researchgate.netnih.gov These reactive intermediates can be generated in situ from α-amino acids. For example, the thermal degradation of amino acids like serine or threonine produces α-aminocarbonyl intermediates that dimerize to form a dihydropyrazine, which then oxidizes to the aromatic pyrazine ring. nih.gov A similar strategy has been used in the biomimetic synthesis of 2,5-disubstituted pyrazine natural products, where α-amino aldehydes derived from amino acids dimerize and oxidize in a one-pot operation. researchgate.net
Another powerful method is the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by transition metal complexes, such as those based on manganese. nih.govacs.org In this process, the β-amino alcohol is first dehydrogenated to form an amino aldehyde intermediate. Two molecules of this intermediate then undergo self-condensation to yield a 2,5-dihydropyrazine, which is subsequently aromatized through a second metal-catalyzed dehydrogenation step, releasing hydrogen gas and water as the only byproducts. nih.govacs.org
Table 1: Pyrazine Synthesis from β-Amino Alcohols via Dehydrogenative Coupling Data sourced from a study on manganese-catalyzed reactions. acs.org
| Starting β-Amino Alcohol | Product | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 2 | 150 | 24 | 95 |
| 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 2 | 150 | 24 | 86 |
| 2-Amino-4-methylpentane-1-ol | 2,5-Diisobutylpyrazine | 2 | 150 | 24 | 80 |
| 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 2 | 150 | 48 | 45 |
Amino Acid Backbone Construction with Pyrazine Integration
A direct and historically significant method for integrating a pre-formed amino acid backbone during pyrazine synthesis is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. researchgate.net This approach, reported by Jones in 1949, offers a convenient and high-yield pathway. In this reaction, the α-amino acid amide reacts with a glyoxal (B1671930) derivative (a 1,2-dicarbonyl) in a basic medium, such as methanol (B129727) with sodium hydroxide, to directly form the pyrazinone intermediate, which can then be further processed to yield the desired this compound structure. This method elegantly combines the cyclization and backbone integration into a single conceptual framework. researchgate.net
Functional Group Interconversions and Derivatization
Once the this compound scaffold is obtained, its carboxylic acid and amino moieties can be modified to produce a wide range of derivatives for various applications.
Esterification of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily esterified using standard methods for amino acid chemistry. One effective procedure involves reacting the amino acid with an alcohol, such as methanol, in the presence of a strong acid catalyst like concentrated sulfuric acid. mdpi.com This reaction is typically performed at low temperatures initially, followed by stirring at room temperature for an extended period to drive the reaction to completion. mdpi.com
An alternative method employs chlorosulphonic acid and an alcohol. google.com In this process, the amino acid is suspended in the desired alcohol, and chlorosulphonic acid is added, often dropwise. This in situ generation of an alkyl hydrosulphate facilitates the esterification. This technique has been noted as an efficient process for various amino acids and peptides. google.com
Table 2: Representative Esterification Methods for Amino Acids
| Reagents | Substrate Type | Key Features | Reference |
| Alcohol, H₂SO₄ | Amino Acids | Standard acid catalysis; effective for simple esters. | mdpi.com |
| Alcohol, ClSO₃H | Amino Acids, Peptides | Efficient, uses slightly more than equimolar reagents. | google.com |
| Triphosgene, Alcohol | Carboxylic Acids, Amino Acids | Forms an intermediate that reacts with alcohol. | researchgate.net |
Modifications of the Amino Group
The primary amino group provides a key site for derivatization, most commonly through acylation to form amides. This is a fundamental reaction in peptide synthesis. The amino group of a pyrazinyl amino acid can be coupled with N-protected amino acids or other carboxylic acids using standard peptide coupling reagents. chem-soc.si
Common coupling systems include the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like N-hydroxybenzotriazole (HOBT), which helps to minimize side reactions and improve yields. chem-soc.si In a typical procedure, the carboxylic acid is activated with the DCC/HOBT system, and this activated species then reacts with the amino group of the pyrazinyl amino acid to form a stable amide bond. chem-soc.si This methodology allows for the construction of peptides and other complex amides containing the this compound unit.
Nucleophilic Substitution Reactions on the Pyrazine Ring
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of the electron-deficient pyrazine ring, providing a direct route to introduce the crucial amino group. The pyrazine core is rendered susceptible to nucleophilic attack due to the electron-withdrawing nature of its two nitrogen atoms. gacariyalur.ac.in This reactivity is often exploited by introducing a good leaving group, typically a halogen, onto the ring.
A prevalent strategy involves the reaction of a halogenated pyrazine precursor with an appropriate nitrogen nucleophile. For instance, 2-chloropyrazine (B57796) can react with a source of ammonia (B1221849) or a protected amine to yield the corresponding 2-aminopyrazine (B29847) derivative. scribd.com Research into the synthesis of related pyrazinamide (B1679903) derivatives has demonstrated the successful aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) using various substituted benzylamines in the presence of a base like triethylamine. mdpi.com This method highlights the utility of SNAr reactions in creating C-N bonds on the pyrazine scaffold.
Another classic method for introducing an amino group onto the pyrazine ring is the Chichibabin reaction. youtube.com This reaction involves treating pyrazine with a strong nucleophile like sodium amide (NaNH₂) in liquid ammonia, leading to the formation of 2-aminopyrazine. youtube.comyoutube.com While effective, this method can sometimes be limited by regioselectivity issues and the harsh reaction conditions required.
| Reaction Type | Substrate Example | Nucleophile | Product | Key Features |
| SNAr | 2-Chloropyrazine | Ammonia / Amines | 2-Aminopyrazine derivative | Requires an activated ring with a good leaving group. |
| Chichibabin Reaction | Pyrazine | Sodium Amide (NaNH₂) | 2-Aminopyrazine | Direct amination of the C-H bond; requires strong base. |
Stereoselective Synthesis of Chiral this compound Enantiomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of stereoselective synthetic routes to single enantiomers of this compound a critical research area. Methodologies established for the asymmetric synthesis of α-amino acids are directly applicable.
One prominent approach is the diastereoselective Strecker synthesis. This method typically involves the condensation of a pyrazine-2-carboxaldehyde or a related pyrazinyl ketone with a chiral amine auxiliary, such as (S)-α-methylbenzylamine, to form a chiral imine. nih.gov Subsequent addition of a cyanide source (e.g., sodium cyanide or trimethylsilyl (B98337) cyanide) proceeds with facial selectivity dictated by the chiral auxiliary, yielding a diastereomerically enriched α-aminonitrile. Hydrolysis of the nitrile group then affords the desired chiral amino acid. nih.gov
Biocatalysis offers a powerful and highly enantioselective alternative. mdpi.com The asymmetric reductive amination of a corresponding α-keto acid, pyrazin-2-yl(oxo)acetic acid, can be achieved using enzymes like amino acid dehydrogenases. mdpi.comrsc.org These enzymes utilize a cofactor, typically NADH or NADPH, to stereoselectively reduce the imine intermediate formed in situ from the keto acid and an ammonia source, producing the amino acid in very high enantiomeric excess. mdpi.commdpi.com This enzymatic approach is advantageous due to its high selectivity, mild reaction conditions, and environmental compatibility. rsc.org
| Method | Starting Material | Key Reagent/Catalyst | Intermediate | Advantage |
| Diastereoselective Strecker Synthesis | Pyrazine-2-carboxaldehyde | Chiral Amine Auxiliary, Cyanide Source | Chiral α-aminonitrile | Well-established, applicable to various substrates. |
| Biocatalytic Reductive Amination | Pyrazin-2-yl(oxo)acetic acid | Amino Acid Dehydrogenase, NADH/NADPH | N/A (Direct conversion) | Excellent enantioselectivity (>99% ee), mild conditions. mdpi.com |
Modern Synthetic Techniques Employed
To improve the efficiency, yield, and environmental footprint of synthetic routes, modern techniques have been increasingly employed in the preparation of heterocyclic compounds, including derivatives of this compound.
Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. The synthesis of this compound and its precursors can benefit from various catalytic systems. Transition-metal catalysis, particularly with palladium or iron, is used for cross-coupling reactions to functionalize the pyrazine ring. mdpi.com For example, iron-catalyzed C-H coupling has been used to attach aryl groups to pyrazines. mdpi.com
As mentioned previously, biocatalysis plays a pivotal role, especially for achieving stereoselectivity. Enzymes such as transaminases and dehydrogenases are highly effective catalysts for the enantioselective formation of the chiral amine center. mdpi.commdpi.com These enzymatic methods are increasingly favored in pharmaceutical development for their high fidelity and green credentials.
Solid-phase synthesis offers significant advantages for multi-step syntheses, primarily by simplifying the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the solid support resin. nih.govpeptide.com This methodology is particularly useful for preparing libraries of compounds and for syntheses prone to problematic side reactions in solution.
A key challenge in the synthesis of N-heteroaryl substituted amino acids is the potential for intramolecular cyclization to form undesirable diketopiperazines. nih.gov A solid-phase approach can mitigate this issue. For the synthesis of this compound, a pyrazine precursor could be anchored to a solid support. Subsequent chemical transformations, including the introduction of the amino and carboxylic acid functionalities, could be performed on the resin-bound substrate. beilstein-journals.org This strategy, successfully demonstrated for the synthesis of N-(pyrimidin-2-yl)glycinate, prevents intermolecular side reactions and facilitates a cleaner, more efficient synthesis. nih.gov
Comprehensive Spectroscopic and Structural Elucidation of Amino Pyrazin 2 Yl Acetic Acid Systems
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds.
Infrared (IR) Spectroscopy Investigations
Infrared (IR) spectroscopy of pyrazine-containing amino acid derivatives provides characteristic absorption bands corresponding to the various functional groups within the molecule. For N-pyrazinoyl substituted amino acids, a distinct N-H stretching band is typically observed in the range of 3200–3300 cm⁻¹. nih.gov The presence of a carboxylic acid introduces a characteristically broad O-H stretch around 3000 cm⁻¹. nih.gov
In a detailed study of the structural isomer, 3-amino-2-pyrazine carboxylic acid (APC), both Fourier Transform Infrared (FTIR) and FT-Raman spectra were recorded and compared with values calculated using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level. nanoient.org The experimental and calculated values showed good agreement, allowing for a confident assignment of the vibrational modes. nanoient.org The C-H stretching vibrations of the pyrazine (B50134) ring are typically found in the 3000–3100 cm⁻¹ region. nanoient.org
Table 1: Key IR and Raman Vibrational Frequencies for 3-amino-2-pyrazine carboxylic acid nanoient.org
| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H Stretch | 2975 | - |
| N-H Asymmetric Stretch | 3445 | 3447 |
| N-H Symmetric Stretch | 3330 | 3332 |
| C-H Stretch | - | 3068 |
| C=O Stretch | 1700 | 1702 |
| C=N Stretch | 1610 | 1610 |
| N-H In-plane Bend | 1640 | 1640 |
| C-C Stretch | 1550 | 1550 |
| O-H In-plane Bend | 1390 | 1390 |
| C-N Stretch | 1330 | 1330 |
Note: This data is for the structural isomer 3-amino-2-pyrazine carboxylic acid and serves as a close approximation for Amino(pyrazin-2-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. For N-pyrazinoyl substituted amino acids, the protons on the pyrazine ring typically appear as doublets and multiplets in the downfield region, between 8.6 and 9.4 ppm. nih.gov The alpha-proton (Cα-H) of the amino acid moiety is usually observed as a multiplet around 4.4–4.6 ppm. nih.gov The acidic proton of the carboxylic acid group may sometimes not be observed or appear as a very broad signal due to rapid exchange with the solvent, particularly in DMSO-d₆. nih.gov
For the related compound, 3-amino-2-pyrazine carboxylic acid, the ¹H NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nanoient.org
Table 2: Calculated ¹H NMR Chemical Shifts (in DMSO) for 3-amino-2-pyrazine carboxylic acid nanoient.org
| Proton | Calculated Chemical Shift (ppm) |
| H (Pyrazine Ring) | 7.78 |
| H (Pyrazine Ring) | 8.05 |
| NH₂ | 7.33 |
| COOH | 13.52 |
Note: This data is for the structural isomer 3-amino-2-pyrazine carboxylic acid and serves as a close approximation for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Signal Interpretation
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
Calculated ¹³C NMR chemical shifts for the isomer, 3-amino-2-pyrazine carboxylic acid, using the GIAO method provide insight into the expected spectrum for this compound. nanoient.org The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically above 170 ppm. The sp² hybridized carbons of the pyrazine ring will appear in the aromatic region, generally between 120 and 160 ppm.
Table 3: Calculated ¹³C NMR Chemical Shifts (in DMSO) for 3-amino-2-pyrazine carboxylic acid nanoient.org
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 167.92 |
| C (Pyrazine Ring) | 129.74 |
| C (Pyrazine Ring) | 137.95 |
| C (Pyrazine Ring) | 142.17 |
| C (Pyrazine Ring) | 152.01 |
Note: This data is for the structural isomer 3-amino-2-pyrazine carboxylic acid and serves as a close approximation for this compound.
Advanced Multidimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced multidimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to identify adjacent protons, such as those on the pyrazine ring and the coupling between the α-proton and the NH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the proton signal to its corresponding carbon atom, for instance, linking the pyrazine proton signals to their respective carbon signals.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₇N₃O₂, giving it a molecular weight of approximately 153.14 g/mol . glpbio.comscbt.com1int.co.uk
In a mass spectrum, the intact molecule is expected to be observed as the molecular ion (M⁺) or, more commonly in electrospray ionization (ESI), as the protonated molecule [M+H]⁺ with an m/z (mass-to-charge ratio) of approximately 154.06. uni.lu
Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule would be expected to fragment in predictable ways, characteristic of amino acids and aromatic nitrogen heterocycles. Common fragmentation pathways for α-amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group as formic acid (HCOOH) or carbon dioxide (CO₂). libretexts.org
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
| 154.06 | 137.06 | NH₃ (Ammonia) | Ion resulting from the loss of the amino group. |
| 154.06 | 136.05 | H₂O (Water) | Ion resulting from the loss of a water molecule. uni.lu |
| 154.06 | 108.05 | HCOOH (Formic Acid) | Ion resulting from the loss of the carboxylic acid group. |
| 154.06 | 110.06 | CO₂ (Carbon Dioxide) | Ion resulting from decarboxylation. |
| 154.06 | 81.04 | C₂H₂N₂O₂ (Glyoxylic acid imine fragment) | Pyrazinium cation. |
This predicted fragmentation pattern provides a basis for the structural confirmation of this compound by mass spectrometry.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₆H₇N₃O₂, the theoretical exact mass provides a basis for its unambiguous identification. 1int.co.ukscbt.com
The monoisotopic mass of this compound is calculated to be 153.05383 Da. HRMS analysis would typically detect this mass as various adducts, most commonly the protonated molecule [M+H]⁺ in positive ion mode. The high resolution of the instrument allows for the differentiation of this compound from other molecules with the same nominal mass but different elemental compositions.
Below is a table of calculated exact masses for common adducts of this compound that would be targeted in HRMS analysis.
| Ion Species | Chemical Formula | Calculated m/z |
| [M+H]⁺ | [C₆H₈N₃O₂]⁺ | 154.06111 |
| [M+Na]⁺ | [C₆H₇N₃O₂Na]⁺ | 176.04305 |
| [M+K]⁺ | [C₆H₇N₃O₂K]⁺ | 192.01699 |
| [M-H]⁻ | [C₆H₆N₃O₂]⁻ | 152.04655 |
| [M+HCOO]⁻ | [C₇H₈N₃O₄]⁻ | 198.05203 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like amino acids, allowing them to be ionized directly from a solution into the gas phase for mass spectrometric analysis. europeanpharmaceuticalreview.com For this compound, ESI-MS is typically performed in positive ion mode due to the presence of the basic amino group and pyrazine nitrogen atoms, which are readily protonated. europeanpharmaceuticalreview.comresearchgate.net The primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. nih.gov
Tandem mass spectrometry (ESI-MS/MS) can be employed to obtain structural information through collision-induced dissociation of the precursor ion. researchgate.netnih.gov While specific fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation of related amino acids typically involves neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), and formic acid (HCOOH), as well as cleavage of the bond between the alpha-carbon and the pyrazine ring. nih.gov
Chromatographic-Mass Spectrometric Coupling (LC-MS, UPLC-MS)
The coupling of liquid chromatography (LC) with mass spectrometry (MS) is a powerful technique for the separation, identification, and quantification of amino acids in complex mixtures. mdpi.comshodex.com Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to conventional HPLC. lcms.czresearchgate.net
For the analysis of this compound, an LC-MS or UPLC-MS method would first involve chromatographic separation, typically using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. mdpi.comshodex.com The choice of mobile phase, often an acidified water-acetonitrile gradient, is optimized to achieve good retention and peak shape. mdpi.com
Following separation, the analyte is introduced into the mass spectrometer, commonly via an ESI source. The MS detector provides high selectivity and sensitivity for detection. nih.gov The technique can be operated in selected ion monitoring (SIM) mode for targeted quantification or in full-scan mode for qualitative analysis. mdpi.com While specific validated LC-MS methods for this compound are not widely published, the general principles of amino acid analysis by LC-MS are well-established and directly applicable. mdpi.comlcms.cz
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique can unambiguously establish the absolute configuration (R or S) of chiral centers, such as the alpha-carbon in this compound. wikipedia.orgrsc.org It also reveals the preferred conformation of the molecule, including bond lengths, bond angles, and torsion angles between the pyrazinyl, carboxyl, and amino functional groups.
As of now, a public crystal structure for this compound has not been reported in the primary scientific literature. Therefore, experimental details regarding its crystal system, space group, and precise conformational parameters are not available.
Analysis of Intermolecular Interactions and Supramolecular Architectures
The data from X-ray crystallography also allows for a detailed analysis of the intermolecular forces that govern the packing of molecules in the crystal lattice, leading to the formation of supramolecular architectures. For an amino acid like this compound, these interactions would be expected to include hydrogen bonds involving the carboxylic acid and amino groups, as well as potential π-π stacking interactions from the pyrazine rings.
Without an experimentally determined crystal structure, a definitive analysis of the specific intermolecular interactions and the resulting supramolecular assembly for this compound cannot be conducted.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption is characteristic of the chromophores present. researchgate.net
In this compound, the pyrazine ring is the principal chromophore. Aromatic systems like pyrazine typically exhibit strong absorption in the UV region, generally between 200 and 300 nm, arising from π → π* electronic transitions. researchgate.net The amino and carboxylic acid groups attached to the alpha-carbon can act as auxochromes, potentially causing a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity (ε).
Specific experimental UV-Vis spectral data, such as the λmax and molar absorptivity in various solvents, for this compound are not available in the reviewed literature. Such data would be valuable for quantifying the compound spectrophotometrically and for studying its electronic properties.
Elemental Composition Analysis
Elemental analysis is a fundamental technique in chemical characterization, providing crucial information about the empirical and molecular formula of a compound. This process determines the mass percentage of each element within a sample, which is then compared against theoretical values calculated from the proposed chemical formula. For this compound, this analysis confirms its constituent elements and their precise ratios.
The molecular formula for this compound is established as C6H7N3O2. scbt.comglpbio.comcalpaclab.com Based on this formula, the molecular weight of the compound is calculated to be 153.14 g/mol . scbt.comcalpaclab.com The elemental composition, derived from this formula, provides the theoretical mass percentages of carbon, hydrogen, nitrogen, and oxygen.
Detailed research findings from elemental analysis techniques, such as combustion analysis, are typically used to validate the purity and identity of a synthesized compound. In this method, a sample is combusted in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen) are collected and measured. These measurements allow for the calculation of the mass percentages of the respective elements in the original sample.
The theoretical elemental composition of this compound is presented below. These values serve as the benchmark for comparing experimental results to confirm the structural integrity of the molecule.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 47.05 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.61 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 27.44 |
| Oxygen | O | 16.00 | 2 | 32.00 | 20.90 |
| Total | | | | 153.146 | 100.00 |
This table delineates the expected percentage of each element by mass in a pure sample of this compound. Experimental data that closely matches these theoretical values provides strong evidence for the correct identification and purity of the compound.
Advanced Computational and Theoretical Investigations of Amino Pyrazin 2 Yl Acetic Acid
Quantum Chemical Calculations of Molecular Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide information about electron distribution, molecular orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.commdpi.com For Amino(pyrazin-2-yl)acetic acid, DFT calculations would be instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Furthermore, DFT can be used to calculate the total energy of the molecule, which is crucial for determining its stability and reactivity. The energies of different isomers or conformers can be compared to identify the most likely structures to be observed experimentally.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Value |
| C-C (pyrazine ring) | ~1.39 Å |
| C-N (pyrazine ring) | ~1.33 Å |
| C-N (amino group) | ~1.47 Å |
| C=O (carboxyl group) | ~1.23 Å |
| C-O (carboxyl group) | ~1.36 Å |
| O-H (carboxyl group) | ~0.97 Å |
| N-H (amino group) | ~1.01 Å |
| Note: This table presents typical bond lengths and is for illustrative purposes only. Actual values would be obtained from specific DFT calculations. |
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic interactions within a molecule. rsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would provide a detailed picture of the bonding, including the hybridization of the atoms and the polarity of the bonds. A key aspect of NBO analysis is its ability to quantify hyperconjugative interactions, which are stabilizing interactions that result from the overlap of an occupied orbital with an unoccupied orbital. rsc.org These interactions can have a significant impact on the molecule's structure and reactivity.
Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N, pyrazine) | π* (C=N, pyrazine) | > 5.0 |
| σ (C-H) | σ* (C-N) | ~ 2.0 |
| LP (O, carbonyl) | π* (C=O) | > 10.0 |
| Note: This table illustrates the type of data generated by NBO analysis. E(2) represents the stabilization energy associated with the hyperconjugative interaction. The values are hypothetical. |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. For this compound, FMO analysis would identify the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack.
Table 3: Hypothetical FMO Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These are hypothetical energy values for illustrative purposes. |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular motions, and interactions with the environment. mdpi.com
Conformational Analysis and Torsional Landscapes
This compound has several rotatable bonds, which means it can exist in various conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. MD simulations can be used to explore the conformational space of the molecule, providing a "movie" of its dynamic behavior.
The results of these simulations can be used to construct a torsional landscape, also known as a potential energy surface, which maps the energy of the molecule as a function of the rotation around one or more bonds. This landscape reveals the low-energy conformations and the pathways for conformational change.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations are an excellent tool for studying solvent effects. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent affects the conformation, dynamics, and reactivity of this compound.
For example, in a polar solvent like water, the charged carboxylate and ammonium (B1175870) groups of the zwitterionic form of the amino acid would be stabilized by hydrogen bonding and electrostatic interactions with water molecules. MD simulations can quantify these interactions and reveal how the solvent shell around the molecule is structured.
Structure-Based Molecular Design Methodologies
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. For this compound, these methodologies are crucial in identifying and optimizing its interactions with specific protein targets.
Ligand Design Principles for Specific Interactions
The rational design of ligands based on the this compound scaffold is guided by a deep understanding of its potential non-covalent interactions with a protein's active site. The inherent chemical features of this molecule, including the pyrazine (B50134) ring, the amino group, and the carboxylic acid moiety, offer multiple opportunities for establishing specific and robust binding.
Key interaction types that can be exploited in the design of this compound derivatives include:
Hydrogen Bonding: The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors. The nitrogen atoms within the pyrazine ring can also act as hydrogen bond acceptors. Designing ligands that position these functional groups to form hydrogen bonds with key amino acid residues in a target's binding pocket is a primary strategy for enhancing affinity.
π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions are critical for stabilizing the ligand within the binding site.
Salt Bridges: The carboxylic acid can be deprotonated at physiological pH, allowing for the formation of ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) and arginine.
Hydrophobic Interactions: While the molecule possesses polar functional groups, modifications to the scaffold can introduce hydrophobic moieties that can interact favorably with nonpolar pockets in the target protein.
Computational analysis of protein-ligand complexes involving similar heterocyclic systems can provide valuable templates for designing novel this compound analogs with tailored interaction profiles.
Pharmacophore Development and Validation
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, developing a pharmacophore model is a key step in identifying novel compounds with similar activity profiles through virtual screening.
The development of a pharmacophore model for this compound would typically involve the following steps:
Feature Identification: Based on the structure of this compound, key pharmacophoric features would be identified. These would likely include a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the carboxylic acid and pyrazine nitrogens), a negative ionizable feature (from the carboxylate), and an aromatic ring feature.
Model Generation: Using a set of known active molecules (if available) or based on the binding mode of this compound in a target protein, a 3D arrangement of these features is generated.
Validation: The generated pharmacophore model is then validated to assess its ability to distinguish between active and inactive compounds. This is typically done by screening a database of known active and inactive molecules and evaluating the model's sensitivity and specificity.
A hypothetical pharmacophore model for this compound is presented in the table below, illustrating the key features and their spatial relationships.
| Pharmacophore Feature | Spatial Coordinates (Å) (Illustrative) |
| Hydrogen Bond Donor | {X: 1.5, Y: 2.0, Z: 0.5} |
| Hydrogen Bond Acceptor 1 | {X: 3.0, Y: -1.0, Z: -0.2} |
| Hydrogen Bond Acceptor 2 | {X: -2.5, Y: -0.8, Z: 0.1} |
| Negative Ionizable | {X: 3.5, Y: -1.5, Z: -1.0} |
| Aromatic Ring | {X: -1.0, Y: 0.0, Z: 0.0} |
This table is for illustrative purposes to demonstrate the components of a pharmacophore model.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations can elucidate its binding mode within the active site of a target protein, providing insights that are invaluable for lead optimization.
Docking studies on pyrazine derivatives have demonstrated their ability to form key interactions within protein binding sites. For instance, in a study on pyrazine-2-carboxylic acid derivatives, molecular docking revealed significant hydrogen bonding and π-π interactions with amino acid residues in the active site of the target protein. semanticscholar.org These studies highlight the importance of the pyrazine core in establishing favorable binding interactions.
A typical molecular docking workflow for this compound would involve:
Preparation of the Receptor and Ligand: The 3D structures of the target protein and this compound are prepared, which includes adding hydrogen atoms and assigning appropriate charges.
Defining the Binding Site: The region of the protein where the ligand is expected to bind is defined.
Docking and Scoring: A docking algorithm is used to generate a series of possible binding poses of the ligand within the active site. These poses are then ranked using a scoring function that estimates the binding affinity.
The results of a docking simulation are typically visualized to analyze the specific interactions between the ligand and the protein. The table below illustrates a hypothetical summary of docking results for this compound against a putative protein target.
| Parameter | Value |
| Docking Score (kcal/mol) | -7.5 |
| Interacting Residues | TYR89, LYS12, ASP121, PHE45 |
| Hydrogen Bonds | LYS12 (NH), ASP121 (O) |
| π-π Stacking | PHE45 |
| Salt Bridge | LYS12 |
This table presents hypothetical docking results for illustrative purposes.
In Silico Prediction of Spectroscopic Parameters
Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting the spectroscopic properties of molecules with high accuracy. These predictions can aid in the structural elucidation of novel compounds and provide a deeper understanding of their electronic structure.
For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govnih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts:
DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts that can be compared with experimental data to confirm the structure of this compound. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. mdpi.com The table below presents hypothetical predicted chemical shifts.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (Pyrazine) | - | 145.2 |
| C3 (Pyrazine) | 8.6 | 143.8 |
| C5 (Pyrazine) | 8.5 | 144.5 |
| C6 (Pyrazine) | 8.7 | 142.1 |
| CH (α-carbon) | 4.5 | 58.9 |
| COOH | 12.1 | 173.5 |
| NH₂ | 3.8 | - |
This table contains hypothetical data for illustrative purposes.
Predicted IR Vibrational Frequencies:
Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations can help in the assignment of experimental IR absorption bands to specific molecular vibrations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |
| N-H Stretch (Amino) | 3400-3300 |
| O-H Stretch (Carboxylic Acid) | 3300-2500 |
| C=O Stretch (Carboxylic Acid) | 1710 |
| C=N Stretch (Pyrazine) | 1580-1480 |
| C-N Stretch | 1250-1020 |
This table presents illustrative predicted IR frequencies.
The in silico prediction of spectroscopic parameters, when used in conjunction with experimental data, provides a robust framework for the structural characterization of this compound and its derivatives.
Chemical Reactivity and Mechanistic Pathways of Amino Pyrazin 2 Yl Acetic Acid and Its Derivatives
Reactivity of the Pyrazine (B50134) Heterocycle
The pyrazine ring, a diazine with two nitrogen atoms in a para arrangement, is inherently electron-deficient. This electronic characteristic significantly influences its susceptibility to aromatic substitution reactions.
Pyrazines are generally resistant to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The two nitrogen atoms exert a strong electron-withdrawing effect on the aromatic ring, deactivating it towards attack by electrophiles. wikipedia.org In acidic conditions, which are often required for EAS, the nitrogen atoms can be protonated, further increasing the ring's deactivation. wikipedia.org
For amino(pyrazin-2-yl)acetic acid, the presence of the amino group, a potent activating group, would typically be expected to direct electrophiles to the ortho and para positions. However, the strong deactivating effect of the pyrazine nitrogens generally overrides the activating effect of the amino group. Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the pyrazine ring of this compound are therefore not typically observed. Electrophilic attack, if forced, would likely occur at the carbon atoms furthest from the electron-withdrawing nitrogen atoms, though such reactions are rare and often require harsh conditions.
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This is particularly true when a good leaving group, such as a halogen, is present on the ring. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, like the pyrazine nitrogens, helps to stabilize this negatively charged intermediate, facilitating the reaction. wikipedia.orglibretexts.org
Derivatives of this compound, particularly those with a halogen substituent on the pyrazine ring (e.g., a chloro or bromo group), would be expected to readily undergo SNAr reactions. Nucleophiles such as amines, alkoxides, and thiolates can displace the halide, providing a versatile method for the synthesis of a variety of substituted pyrazine derivatives. The amino acid moiety itself can influence the regioselectivity of the attack, but generally, the positions ortho and para to the nitrogen atoms are the most activated towards nucleophilic attack.
Reactions Involving the Amino and Carboxylic Acid Functionalities
The amino and carboxylic acid groups of this compound exhibit their characteristic reactivities, allowing for a wide range of chemical transformations.
The amino and carboxylic acid groups of this compound are prime sites for condensation reactions. mdpi.com These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.
Amide Bond Formation: The carboxylic acid can react with amines in the presence of a coupling agent to form amides. Similarly, the amino group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to yield amides. mdpi.com This reaction is fundamental in peptide synthesis and can be used to link this compound to other amino acids or molecules containing an amino or carboxylic acid group.
Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions. This reaction is often reversible and can be driven to completion by removing the water formed.
Reactions with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form imines (Schiff bases). researchgate.netnih.gov This reaction is a key step in many biological processes and is also utilized in synthetic organic chemistry. For instance, the condensation of 2,5-diketopiperazines, which are formed from the condensation of two amino acids, with aldehydes is a known reaction. uit.no
A summary of representative condensation reactions is presented in the table below.
| Reactant 1 | Reactant 2 | Product Type |
| This compound (carboxyl group) | Amine | Amide |
| This compound (amino group) | Carboxylic Acid | Amide |
| This compound (carboxyl group) | Alcohol | Ester |
| This compound (amino group) | Aldehyde/Ketone | Imine (Schiff Base) |
This table provides a general overview of the types of condensation reactions that this compound can undergo.
The amino and carboxylic acid functionalities can participate in redox reactions. The pyrazine ring itself can also influence the redox potential of the molecule.
The oxidation of the pyrazine ring is generally difficult due to its electron-deficient nature. However, the carboxylic acid group can be involved in redox processes. For instance, pyrazine-2-carboxylic acid has been used in catalytic oxidation reactions. researchgate.netsigmaaldrich.com
The amino group can be oxidized, although this can lead to a variety of products depending on the oxidizing agent and reaction conditions. Conversely, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Cycloaddition Reactions in Pyrazine-Amino Acid Systems
The pyrazine ring, being an electron-deficient diene, can participate in inverse-electron-demand Diels-Alder reactions. rsc.orgorganic-chemistry.orgquora.comsigmaaldrich.com In this type of cycloaddition, the electron-deficient diene (the pyrazine ring) reacts with an electron-rich dienophile. This reactivity provides a powerful tool for the synthesis of more complex heterocyclic systems.
While direct cycloaddition onto the unsubstituted pyrazine ring of this compound might be challenging, derivatives with activating groups or conversion of the pyrazine to a more reactive species could facilitate such reactions. For example, 2,5-dihydroxypyrazines have been shown to undergo Diels-Alder reactions. rsc.org The resulting cycloadducts can then undergo further transformations, such as retro-Diels-Alder reactions, to yield substituted pyridones. rsc.org
The general scheme for an inverse-electron-demand Diels-Alder reaction involving a pyrazine derivative is shown below:
This reactivity opens up avenues for the synthesis of novel and complex molecules based on the this compound scaffold.
Catalyzed Reactions and Reaction Kinetics
The synthesis and modification of this compound and its derivatives often involve catalytic processes to enhance reaction efficiency, yield, and selectivity. Various metal-based catalysts have been employed in the synthesis of the core pyrazine structure and its subsequent functionalization. nih.govresearchgate.net
One significant approach involves the use of earth-abundant base metals, such as manganese, to catalyze the dehydrogenative self-coupling of 2-amino alcohols, leading to the formation of 2,5-substituted pyrazine derivatives. nih.gov This method is notable for producing water and hydrogen gas as the only byproducts. nih.gov Palladium-catalyzed reactions, such as C-H/C-H cross-coupling, have also been utilized for the synthesis of complex pyrazine-containing molecules. mdpi.com For instance, palladium(II) acetate (B1210297) has been used to catalyze the coupling of a pyrazine-N-oxide with other heterocyclic compounds. mdpi.com
The study of reaction kinetics provides insight into the rates and mechanisms of these transformations. Kinetic studies on the formation of pyrazines from amino acid and glucose model systems, which are relevant to the formation of pyrazine-amino acid structures, have shown that the reactions often follow pseudo-zero-order kinetics. researchgate.net In an arginine-glucose system, the activation energies for the formation of various pyrazine derivatives were determined, indicating the energy barriers for these specific reactions. researchgate.net
| Pyrazine Derivative | Activation Energy (kcal/mol) |
|---|---|
| Pyrazine | 19.5 ± 4.1 |
| 2-Methylpyrazine | 24.8 ± 8.7 |
| 2,6-Dimethylpyrazine | 20.8 ± 4.7 |
| 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine | 29.0 ± 3.8 |
Data sourced from a kinetic study on an arginine-glucose model system. researchgate.net
Proposed Mechanistic Pathways for Pyrazine-Amino Acid Derivative Formation
The formation of pyrazines from amino acids is a complex process, with several proposed mechanistic pathways, particularly within the context of the Maillard reaction. acs.orgperfumerflavorist.com The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars. acs.org
The most widely accepted mechanism for pyrazine formation is the Strecker degradation pathway. acs.org This pathway involves the reaction of an α-amino acid with an α-dicarbonyl compound, which is typically formed from the rearrangement of Amadori/Heyns compounds (initial products of the amino acid-sugar reaction). acs.orgacs.org The Strecker degradation converts the α-dicarbonyls into α-aminocarbonyls, which are key intermediates that can then condense to form the pyrazine ring. acs.org
However, research has demonstrated that an alternative pathway exists for pyrazine formation that does not rely on Strecker degradation. acs.orgacs.org This alternative mechanism proposes that α-amino acids can undergo decarbonylation to generate reactive 1-hydroxyamine intermediates. acs.org Subsequent deamination of these intermediates releases ammonia (B1221849). acs.orgacs.org This released ammonia can then react with acyloins (sugar degradation products not involved in Strecker degradation) to generate pyrazines. acs.org This deamination pathway explains the formation of pyrazines in systems where Strecker degradation is not the primary route. acs.org
Other general pathways for the formation of the pyrazine ring include:
Pathway A: The self-condensation of two α-aminocarbonyl compounds. researchgate.net
Pathway B: The condensation of amino sugars with α-dicarbonyl derivatives and ammonia. researchgate.net
Pathway C: The formation of hydroxy-pyrazines through the condensation of two α-dicarbonyl compounds with ammonia. researchgate.net
These pathways highlight the versatility of amino acids and their derivatives as precursors for the synthesis of the pyrazine heterocyclic system.
Applications of Amino Pyrazin 2 Yl Acetic Acid As a Versatile Chemical Building Block
Role in the Synthesis of Diverse Heterocyclic Systems
The structure of amino(pyrazin-2-yl)acetic acid contains reactive functional groups—an amino group, a carboxylic acid, and an electron-deficient aromatic pyrazine (B50134) ring—that serve as versatile handles for constructing more complex molecular frameworks. Amino acids are well-established precursors in the synthesis of a wide array of heterocyclic compounds. nih.govrdd.edu.iq The chemical reactivity of both the amino acid portion and the pyrazine ring can be exploited to build fused or substituted heterocyclic systems.
Research in heterocyclic chemistry has demonstrated that amino acids can be converted into key intermediates such as acid chlorides, hydrazides, or Schiff bases, which then undergo cyclization reactions to form heterocycles like pyrazoles and pyridazines. rdd.edu.iq In the case of this compound, these standard transformations can be employed to build upon its core structure. For instance, the amino group can be condensed with aldehydes or ketones, while the carboxylic acid can be activated for cyclization reactions. Furthermore, the pyrazine ring itself, being an electron-deficient heterocycle, is amenable to specific synthetic transformations, including C-H functionalization, which can be leveraged to create intricate, polycyclic molecules with potential applications in medicinal chemistry and materials science. mdpi.com The strategic combination of these reactive sites makes it a powerful starting material for generating molecular diversity. mdpi.comamazonaws.com
| Functional Group | Potential Role in Heterocycle Synthesis | Example Reaction Type |
| Amino Group (-NH2) | Nucleophile for condensation and cyclization reactions. | Formation of Schiff bases, amides, or pyrazinones. |
| Carboxylic Acid (-COOH) | Electrophilic center after activation; can participate in cyclization. | Esterification, amide bond formation, intramolecular cyclization. |
| Pyrazine Ring | Aromatic core for substitution or annulation (ring-fusing) reactions. | Nucleophilic aromatic substitution, C-H functionalization, cross-coupling. |
Integration into Peptide and Peptidomimetic Structures
The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides, such as target selectivity and metabolic stability. nih.govmdpi.com this compound, as an ncAA, offers unique structural features that are advantageous in the design of peptides and peptidomimetics.
A key goal in peptidomimetic design is to control the three-dimensional shape of a peptide to favor the specific conformation required for binding to its biological target. mdpi.com Incorporating conformationally constrained amino acids is a primary method to achieve this. arizona.eduresearchgate.net The bulky and rigid pyrazine ring of this compound, when placed at the α-carbon, introduces significant steric hindrance. This hindrance restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, effectively locking the peptide into a more defined conformation. By limiting the number of accessible low-energy conformations, the entropic penalty of binding is reduced, which can lead to higher binding affinity and receptor selectivity. researchgate.net
Non-canonical amino acids are crucial tools for creating peptidomimetics with improved drug-like properties. nih.govresearchgate.net this compound serves as an excellent foundational scaffold for generating a library of novel ncAAs. The pyrazine ring can be chemically modified at its carbon positions to introduce various substituents (e.g., halogens, alkyl groups, or aryl groups). This allows for the systematic tuning of the amino acid's steric, electronic, and hydrophobic properties. Each new derivative can then be incorporated into a peptide sequence, enabling a detailed exploration of the structure-activity relationship (SAR) and the optimization of pharmacological parameters. nih.gov
| Feature of this compound | Impact on Peptide/Peptidomimetic Properties |
| Bulky Pyrazine Ring | Induces steric hindrance, restricting backbone rotation and leading to a constrained conformation. |
| Structural Rigidity | Pre-organizes the peptide into a defined 3D shape, potentially increasing binding affinity. |
| Unnatural Structure | Enhances resistance to enzymatic degradation by proteases, increasing metabolic stability. |
| Aromatic System | Allows for potential π-stacking interactions, contributing to conformational stability and receptor binding. |
Utilization in Coordination Chemistry and Supramolecular Assemblies
The field of coordination chemistry focuses on the assembly of metal ions and organic ligands to create complex structures with diverse applications. This compound is an exemplary building block in this area due to its multiple potential coordination sites, enabling the formation of sophisticated metal complexes and supramolecular architectures.
This compound possesses multiple functional groups capable of coordinating to metal ions, making it a highly versatile ligand. It can function as a chelating agent through two primary modes:
Amino Acid Moiety: The α-amino group and the carboxylate group can form a stable five-membered chelate ring with a metal ion, a coordination mode typical for amino acids known as the "glycinato" binding mode. jocpr.com
Pyrazine Ring: The two nitrogen atoms of the pyrazine ring are Lewis basic sites that can coordinate to metal centers.
This combination of coordination sites allows the molecule to act as a bidentate (N,O-chelate), a monodentate (via a pyrazine nitrogen), or even a tridentate bridging ligand that links multiple metal centers. The ability of pyrazine-based ligands to bridge metal ions is well-documented and often leads to the formation of coordination polymers with interesting magnetic or structural properties. mdpi.comacs.org By linking metal ions, this compound can facilitate the self-assembly of one-, two-, or three-dimensional supramolecular networks. mdpi.commdpi.com The specific architecture of these assemblies can be tuned by selecting different metal ions and controlling reaction conditions.
| Coordination Site | Potential Binding Mode | Resulting Structure |
| Amino and Carboxylate Groups | Bidentate (N,O-chelation) | Mononuclear metal complex |
| Pyrazine Nitrogen Atom(s) | Monodentate or Bridging | Coordination polymer or network |
| Combined Sites | Tridentate (N,O,N-chelation) or Bridging | Polymeric or discrete polynuclear complexes |
Formation of Coordination Polymers
This compound is a bifunctional molecule with the potential to act as a versatile ligand in the construction of coordination polymers. Its structure incorporates both a pyrazine ring, which contains two nitrogen atoms capable of coordinating to metal centers, and an amino acid moiety, which offers both a nitrogen and two oxygen atoms for metal binding. This multiplicity of potential coordination sites allows for the formation of diverse and complex polymeric structures.
The pyrazine nitrogen atoms can bridge metal ions, leading to the formation of one-, two-, or three-dimensional networks. mdpi.comnih.gov The specific dimensionality and topology of the resulting coordination polymer are influenced by several factors, including the coordination geometry of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of counter-ions or other auxiliary ligands. mdpi.com
The amino acid group can participate in coordination in several ways. It can act as a chelating ligand, binding to a single metal center through both the amino nitrogen and one of the carboxylate oxygen atoms. hhu.de Alternatively, the carboxylate group can bridge two metal centers, further extending the polymeric network. hhu.de The chirality of the amino acid can also be transferred to the resulting coordination polymer, leading to the formation of chiral frameworks with potential applications in enantioselective separations or catalysis. hhu.de
The combination of the pyrazine and amino acid functionalities within the same molecule offers the possibility of creating coordination polymers with intricate structures and tailored properties. The pyrazine bridge is known to facilitate magnetic exchange interactions between metal centers, making this class of compounds interesting for the design of molecular magnets. Furthermore, the incorporation of the amino acid moiety can introduce hydrogen bonding capabilities, which can play a crucial role in directing the self-assembly of the polymer and stabilizing the final structure. nih.gov
Table 1: Potential Coordination Modes of this compound in Coordination Polymers
| Coordination Site | Binding Mode | Potential Role in Polymer Structure |
| Pyrazine Nitrogen Atoms | Bridging | Formation of 1D, 2D, or 3D networks |
| Amino Nitrogen Atom | Monodentate or Chelating | Coordination to a single metal center |
| Carboxylate Oxygen Atoms | Monodentate, Bidentate (chelating or bridging) | Coordination to one or two metal centers |
Potential in Advanced Material Design via Chemical Synthesis
The unique chemical structure of this compound makes it a promising building block for the design and synthesis of advanced materials with novel properties. acs.org Its rigid pyrazine core, combined with the reactive amino and carboxylic acid groups, provides a versatile platform for creating a variety of functional materials through chemical synthesis.
Organic Monomers for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.com They are constructed from organic building blocks linked by strong covalent bonds. The properties of COFs can be tuned by carefully selecting the monomers. This compound possesses key features that make it an attractive candidate as a monomer for COF synthesis.
The amino group can react with aldehydes to form imine-linked COFs, which are one of the most common and stable types of COFs. rsc.orgcam.ac.uk The pyrazine ring can be incorporated into the COF backbone, contributing to its rigidity and porosity. The presence of nitrogen atoms in the pyrazine ring can also impart basicity to the COF, which can be beneficial for applications in catalysis and gas sorption. Furthermore, the carboxylic acid group can be utilized for post-synthetic modification, allowing for the introduction of additional functionalities into the COF framework. nih.gov
Table 2: Potential Reactions for Incorporating this compound into COFs
| Reaction Type | Reactant for Amino Group | Resulting Linkage |
| Imine Condensation | Dialdehydes, Trialdehydes | Imine (-C=N-) |
| Amide Formation | Acyl chlorides, Carboxylic acids | Amide (-CO-NH-) |
The resulting pyrazine-containing COFs could exhibit interesting electronic and optical properties due to the electron-deficient nature of the pyrazine ring. nih.gov These materials could find applications in areas such as gas storage and separation, catalysis, and sensing.
Precursors for Electronic and Optical Materials
The conjugated π-system of the pyrazine ring in this compound suggests its potential as a precursor for the synthesis of novel electronic and optical materials. The incorporation of this building block into larger conjugated systems, such as polymers or macrocycles, could lead to materials with interesting photophysical and electrochemical properties.
The nitrogen atoms in the pyrazine ring can influence the electronic structure of the resulting material, potentially leading to n-type semiconducting behavior. The amino and carboxylic acid groups provide handles for further chemical modification, allowing for the fine-tuning of the material's electronic properties. For instance, the carboxylic acid could be converted into an ester or amide to modulate the electron-withdrawing character of the substituent.
Coordination of the pyrazine nitrogen atoms to metal ions can also be used to create metallo-organic materials with interesting optical properties, such as photoluminescence. mdpi.com The nature of the metal ion and the coordination environment can significantly impact the emission wavelength and quantum yield of these materials. Such materials could have applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Future Directions and Emerging Research Avenues for Amino Pyrazin 2 Yl Acetic Acid
Development of Chemoenzymatic and Biocatalytic Synthetic Routes
The synthesis of complex molecules like Amino(pyrazin-2-yl)acetic acid is increasingly benefiting from the integration of biological and chemical methods. Future research will likely focus on developing more efficient and sustainable chemoenzymatic and biocatalytic pathways.
Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the practicality of chemical synthesis. For instance, enzymes can be used to create chiral intermediates that are then converted to the final product using traditional chemistry. A study on the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) demonstrated that pyrazine (B50134) derivatives can be produced from L-threonine through the action of bacterial enzymes, which supply precursors for a subsequent chemical condensation reaction. nih.gov This suggests a potential route where enzymes like L-threonine 3-dehydrogenase could be used to generate key precursors, which are then chemically modified to yield this compound. Another approach involves the reductive amination of furanic aldehydes coupled with enzymatic esterification to produce amino-esters, showcasing the potential for multi-step chemoenzymatic cascades. rsc.org
Biocatalysis: The use of whole-cell or isolated enzymes for chemical transformations offers a green alternative to traditional synthesis. uni-graz.atmdpi.com Enzymes such as transaminases, imine reductases, and monoamine oxidases are particularly relevant for the synthesis of amine-containing compounds. mdpi.com Future work could involve engineering enzymes with tailored substrate specificity and stability to directly produce enantiopure this compound or its key intermediates. nih.gov The development of biocatalytic methods can lead to shorter, more efficient, and sustainable synthetic routes for active pharmaceutical ingredients (APIs). uni-graz.atacs.org
| Synthesis Strategy | Key Enzymes/Reactions | Potential Advantages |
| Chemoenzymatic | L-threonine 3-dehydrogenase, Lipases, Reductive Amination | High selectivity, milder reaction conditions, access to novel derivatives. nih.govrsc.org |
| Biocatalytic | Transaminases, Imine Reductases, Monoamine Oxidases | High enantioselectivity, reduced environmental impact, safer processes. mdpi.com |
Exploration of Chiral Auxiliary Applications in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Given that this compound is an amino acid, it possesses inherent chirality that could potentially be exploited.
Future research could investigate the use of this compound as a recoverable chiral auxiliary. For example, it could be attached to a prochiral substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary would be cleaved and could be reused. The pyrazine ring, with its distinct electronic and steric properties, might offer unique advantages in controlling facial selectivity in reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. The exploration in this area would involve synthesizing derivatives where the pyrazine moiety can effectively shield one face of the reactive center, thereby directing the approach of incoming reagents.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
Understanding and optimizing chemical reactions requires real-time monitoring of reactant consumption, intermediate formation, and product generation. Advanced spectroscopic techniques are crucial for this purpose.
For reactions involving this compound, techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy could provide valuable kinetic and mechanistic data. bendola.com The pyrazine ring has characteristic signals that can be monitored to track the progress of a reaction. thieme-connect.de For example, changes in the vibrational modes of the pyrazine ring in IR spectroscopy or shifts in the proton and carbon signals in NMR spectroscopy can indicate the conversion of starting materials to products. bendola.comthieme-connect.de The synthesis of various pyrazine derivatives has been characterized using methods including IR, NMR, and mass spectrometry, which form the basis for developing more advanced in-situ monitoring protocols. semanticscholar.orgimist.maresearchgate.net
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In-Situ FT-IR | Functional group changes, reaction kinetics. | Real-time monitoring of amide bond formation or other derivatizations. bendola.com |
| In-Situ NMR | Structural elucidation of intermediates, reaction pathways. | Mechanistic studies of complex transformations involving the pyrazine core. thieme-connect.de |
| Raman Spectroscopy | Vibrational modes, particularly for aqueous systems. | Monitoring reactions in biological or aqueous media where IR is less effective. thieme-connect.de |
Multiscale Computational Modeling for Complex Systems
Computational modeling provides powerful insights into molecular interactions, reaction mechanisms, and material properties. Multiscale modeling, which combines different levels of theory (from quantum mechanics to classical force fields), is particularly useful for studying complex systems. nih.govacs.org
For this compound, computational studies can be employed in several ways:
Reaction Modeling: Quantum mechanics (QM) calculations can elucidate reaction pathways and predict the stereochemical outcomes of synthetic steps. nih.gov
Protein-Ligand Interactions: If this compound or its derivatives are explored as bioactive molecules, molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities to protein targets. acs.orgresearchgate.net The pyrazine moiety is known to participate in various interactions such as hydrogen bonds and π-stacking. acs.orgresearchgate.net
Systems Biology: Multiscale models can integrate data across different biological scales to understand the effect of a compound on cellular networks. nih.govnih.gov This is crucial for predicting the behavior of amino acid derivatives within a biological environment. acs.org
Expanding the Scope of Derivatization and Conjugation Strategies
The functional groups of this compound—the carboxylic acid, the amino group, and the pyrazine ring—offer multiple handles for chemical modification. Expanding the library of its derivatives is key to exploring its full potential.
Future research will likely focus on:
Amide and Ester Formation: The carboxylic acid and amino groups are readily converted to amides and esters, respectively. This allows for the synthesis of a wide array of derivatives with diverse properties. rjpbcs.commdpi.com
N-alkylation and N-acylation: The secondary amine can be further functionalized to introduce new substituents.
Modifications of the Pyrazine Ring: The pyrazine ring itself can be functionalized, for example, through halogenation or cross-coupling reactions, to introduce further diversity. tandfonline.comresearchgate.net
Conjugation: The compound can be conjugated to other molecules, such as peptides, polymers, or reporter molecules, to create materials with specific functions. nih.gov Strategies utilizing carboxylic acids as activators for conjugate additions could also be applied. nih.gov
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique structure of this compound makes it an interesting building block for materials science and supramolecular chemistry. The aromatic, electron-deficient pyrazine ring can participate in non-covalent interactions like π-π stacking, which is fundamental to the construction of self-assembling systems.
Potential interdisciplinary research areas include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the carboxylate group can coordinate to metal ions, forming extended network structures. These materials have potential applications in gas storage, catalysis, and sensing.
Supramolecular Gels: Through hydrogen bonding and π-stacking, derivatives of this compound could be designed to self-assemble into fibrous networks, leading to the formation of supramolecular gels.
Biobased Polymers: As research into sustainable materials grows, pyrazine-containing building blocks are being explored for the synthesis of novel biobased polyesters and other polymers. tandfonline.com
This interdisciplinary approach will be crucial for translating the molecular properties of this compound into functional materials and systems.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
